![molecular formula C15H17N3O2 B6353462 4-(2,4-Dimethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1214194-22-5](/img/structure/B6353462.png)

4-(2,4-Dimethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

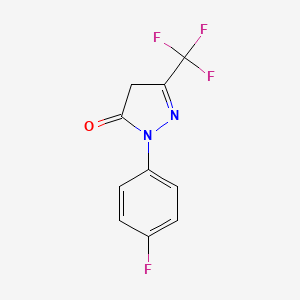

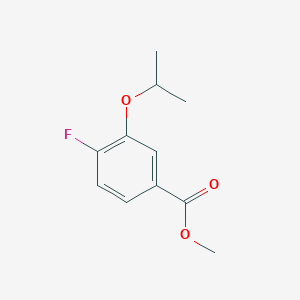

This compound is a derivative of imidazo[4,5-c]pyridine, which is a type of heterocyclic compound. Heterocycles are organic compounds that contain a ring structure containing at least two different elements. In this case, the ring contains carbon and nitrogen atoms . The “4-(2,4-Dimethylphenyl)” part indicates a phenyl group (a ring of 6 carbon atoms, akin to benzene) with two methyl groups attached at the 2nd and 4th positions. This phenyl group is attached to the 4th position of the imidazo[4,5-c]pyridine ring. The “6-carboxylic acid” part indicates a carboxylic acid group (-COOH) attached at the 6th position of the imidazo[4,5-c]pyridine ring.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazo[4,5-c]pyridine ring, the introduction of the dimethylphenyl group, and the introduction of the carboxylic acid group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[4,5-c]pyridine ring, the dimethylphenyl group, and the carboxylic acid group. The presence of these functional groups would likely confer certain chemical properties to the compound, such as its reactivity, polarity, and potential for forming hydrogen bonds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The imidazo[4,5-c]pyridine ring, the dimethylphenyl group, and the carboxylic acid group could all potentially participate in reactions. For example, the carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could increase its solubility in polar solvents. The presence of the aromatic rings could contribute to its UV/Vis absorption spectrum .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

This compound can be utilized in the Suzuki–Miyaura (SM) coupling process, a pivotal carbon–carbon bond-forming reaction in organic chemistry. The SM coupling is known for its mild and functional group tolerant reaction conditions, and the use of environmentally benign organoboron reagents . The compound could serve as a precursor or intermediate in the synthesis of more complex molecules through this method.

Benzylic Position Reactions

The benzylic position of this compound makes it a candidate for various organic reactions, including free radical bromination and nucleophilic substitution . These reactions are significant in the modification of the compound to derive new chemical entities with potential pharmacological activities.

Antibacterial Applications

Compounds with a similar structure have been studied for their antibacterial properties . The imidazo[4,5-c]pyridine moiety, in particular, is a common feature in molecules like ciprofloxacin, suggesting that our compound could be explored for antibacterial activity and possibly lead to the development of new antibiotics .

Catalytic Protodeboronation

In the realm of catalysis, this compound could be involved in protodeboronation reactions. Such reactions are essential for the selective removal of boron groups in the presence of various functional groups, which is a critical step in the synthesis of pharmaceuticals and fine chemicals .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(2,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-8-3-4-10(9(2)5-8)13-14-11(16-7-17-14)6-12(18-13)15(19)20/h3-5,7,12-13,18H,6H2,1-2H3,(H,16,17)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJXSBWQQAVNHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2C3=C(CC(N2)C(=O)O)NC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Dimethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6353386.png)

![1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353390.png)

amino}propanoic acid](/img/structure/B6353440.png)

![4-(3-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353455.png)

![4-(2,4-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353468.png)

![4-(2-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353475.png)